Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a cyclopropyl group and two hydroxyl groups on a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydroxylation of the Pentyl Chain: The hydroxyl groups can be introduced through selective oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of piperazine-containing compounds in biological systems.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The cyclopropyl and hydroxyl groups may enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-hydroxy-2,4-dihydroxypentyl)piperazine-1-carboxylate: Similar structure but lacks the cyclopropyl group.
Ethyl 4-(4-cyclopropyl-2-hydroxypentyl)piperazine-1-carboxylate: Similar structure but has fewer hydroxyl groups.
Uniqueness
Ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate is unique due to the presence of both cyclopropyl and multiple hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-(4-cyclopropyl-2,4-dihydroxypentyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-3-21-14(19)17-8-6-16(7-9-17)11-13(18)10-15(2,20)12-4-5-12/h12-13,18,20H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBDQTVZUHHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(CC(C)(C2CC2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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